N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-13-7-9-14(10-8-13)19-17(21)11-12-20-15-5-3-4-6-16(15)23-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQGRWOEFBWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond, which can be accomplished by reacting the benzoxazole derivative with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide and related compounds. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with benzoxazole derivatives exhibited percent growth inhibitions (PGIs) of over 75% against several cancer types including ovarian and lung cancers .
Case Study: Synthesis and Evaluation
In a specific case study, researchers synthesized this compound and conducted in vitro assays to evaluate its anticancer activity. The results indicated that this compound had a low IC50 value, suggesting strong anticancer properties compared to standard chemotherapy agents like doxorubicin .
Enzyme Inhibition Studies
Additionally, the compound has been investigated for its potential as an enzyme inhibitor. Research indicates that derivatives of benzoxazole can act as inhibitors for key enzymes involved in various diseases, such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .
In Silico Studies
In silico studies have also been conducted to predict the binding affinity of this compound to these enzymes. These computational analyses support the hypothesis that this compound may serve as a lead candidate for drug development targeting these pathways .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be contextualized by comparing it to related benzoxazolone and propanamide derivatives reported in recent studies. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogues
Key Observations
Structural Variations and Bioactivity :
- The target compound’s benzoxazolone core distinguishes it from sulfamoyl-containing analogues (e.g., compounds 3a–g in ), which exhibit antimicrobial activity against E. coli . In contrast, hydroxamic acid derivatives (e.g., compound 10) prioritize antioxidant activity due to their radical-scavenging hydroxyl groups .
- The 4-ethylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller substituents like methoxy or chloro groups in analogues .
Synthesis Methods: While the target compound’s synthesis is unspecified, structurally related benzoxazolones are typically synthesized via cyclization of ortho-aminophenol derivatives or amide coupling reactions . Hydroxamic acids (e.g., compound 10) often employ hydroxylamine-mediated routes, as described in .
Functional Implications :
- The absence of a sulfamoyl or hydroxamic acid group in the target compound suggests divergent mechanistic pathways compared to its analogues. For instance, sulfamoyl groups in compounds 3a–g likely enhance hydrogen-bonding interactions with bacterial enzymes, while benzoxazolone derivatives may target oxidative stress pathways .
Biological Activity
N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features an amide functional group linked to a benzoxazole moiety and an ethyl-substituted phenyl group. The molecular formula is with a molecular weight of approximately 286.33 g/mol. This structure is significant as it may influence the compound's pharmacological properties and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have shown potential as inhibitors of various tumor cell lines. For instance, studies suggest that derivatives can inhibit tumor cell proliferation by inducing apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi. The benzoxazole moiety is often associated with antimicrobial effects due to its ability to interfere with microbial DNA synthesis.
- Anti-inflammatory Effects : Certain compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
In Vitro Studies
A study conducted on a series of benzoxazole derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were determined using MTT assays, showing effective inhibition at concentrations as low as 10 µM in some cases .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through SAR studies. Modifications at the phenyl ring and the benzoxazole moiety were found to significantly impact potency and selectivity against different biological targets. For example:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | Methyl group addition | 15 | Moderate Antitumor |
| N-(4-fluorophenyl)-3-(2-hydroxybenzothiazolyl)propanamide | Fluorine substitution | 8 | High Antimicrobial |
| N-(4-chlorophenyl)-3-(2-thioxo-1,3-benzothiazol-6-yl)propanamide | Chlorine substitution | 12 | Anti-inflammatory |
This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving ortho-aminoaryl ketones.
- Amidation : The resulting benzoxazole derivative is then reacted with an appropriate amine (in this case, 4-ethyl aniline) to form the final amide product.
Q & A
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide?
- Methodology : A stepwise approach is advised: (i) Synthesize the benzoxazole core via cyclocondensation of 2-aminophenol derivatives with carbonyl reagents under acidic conditions. (ii) Couple the benzoxazole moiety to the propanamide backbone using nucleophilic substitution or amidation reactions. For example, Scheme 3 in demonstrates sequential coupling of propanamide intermediates with heterocyclic systems . (iii) Optimize reaction conditions (e.g., catalysts from ) and confirm purity at each step via HPLC (≥98% purity as in ).
Q. How to confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H/C NMR to verify amide proton (δ 8.1–8.5 ppm) and benzoxazole aromatic signals (δ 7.2–7.8 ppm).
- X-ray crystallography : Resolve crystal structures (e.g., ) to confirm bond angles and stereochemistry.
- Mass spectrometry : Compare experimental molecular weight with theoretical values (e.g., reports molecular formulas ).
Q. What analytical methods assess purity for this compound?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution ( ).
- TLC : Monitor reactions using silica plates and iodine visualization.
- Melting point analysis : Compare observed values with literature data (e.g., lists analogs with defined melting ranges ).
Q. What are the key structural motifs influencing its physicochemical properties?
- Methodology :
- Benzoxazole core : Contributes planarity and π-stacking potential (observed in analogs ).
- 4-Ethylphenyl group : Enhances hydrophobicity, affecting solubility (logP calculations via ’s SMILES ).
- Amide bond : Facilitates hydrogen bonding, critical for target binding ( ).
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses involving benzoxazole-propanamide conjugates?
- Methodology :
- Stepwise purification : Isolate intermediates via column chromatography ( uses trichlorotriazine intermediates ).
- Catalytic optimization : Employ Pd-mediated cross-coupling ( ) or acid catalysis for cyclization.
- Scale-up considerations : Use flow chemistry to mitigate decomposition (refer to ’s advanced facilities ).
Q. How to resolve contradictions in spectroscopic data for benzoxazole-containing amides?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ’s crystallography-guided assignments ).
- Computational validation : Compare experimental IR/NMR with DFT-predicted spectra (’s PubChem data ).
- Isotopic labeling : Trace proton environments in complex mixtures (analogous to ’s analytical workflows ).
Q. How to design stability studies under varying conditions (pH, temperature)?
- Methodology :
- Forced degradation : Expose to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions.
- HPLC monitoring : Quantify degradation products (e.g., ’s purity thresholds ).
- Kinetic modeling : Calculate half-life using Arrhenius equations (’s kinetic studies ).
Q. What computational approaches predict interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., ’s SMILES for ligand preparation ).
- MD simulations : Analyze binding stability (50–100 ns trajectories) using GROMACS.
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) for reactivity insights ( ).
Q. How to address low solubility in aqueous buffers for bioassays?
- Methodology :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce ionizable groups (e.g., ’s piperazine-containing analogs ).
- Micellar encapsulation : Utilize poloxamers or liposomes (refer to ’s fluorinated analogs for stability ).
Q. How to validate synthetic intermediates' stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
